benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a benzyl ester group at position 6, a 4-fluorophenyl substituent at position 5, and an ethyl group at position 2. This scaffold is notable for its structural complexity, combining a pyrimidine ring fused with a thiazole moiety.
Properties
Molecular Formula |
C23H21FN2O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21FN2O3S/c1-3-18-21(27)26-20(16-9-11-17(24)12-10-16)19(14(2)25-23(26)30-18)22(28)29-13-15-7-5-4-6-8-15/h4-12,18,20H,3,13H2,1-2H3 |
InChI Key |
KWUNAFNQJOCBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Synthesis
A streamlined approach combines all three components—thiazole amine, 4-fluorobenzaldehyde, and ethyl acetoacetate—in acetonitrile with p-toluenesulfonic acid (p-TSA) as a catalyst. This method reduces reaction time to 4–6 hours and improves atom economy.
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 300 W) accelerates the cyclocondensation step, achieving 95% conversion in 20 minutes. This method is ideal for scaling up production while minimizing side products.
Green Chemistry Approaches
-
Ultrasonic-assisted synthesis in aqueous ethanol achieves 88% yield at 50°C.
-
Solvent-free conditions using montmorillonite K10 clay as a catalyst reduce environmental impact.
Reaction Optimization and Analytical Validation
Catalytic Systems
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Zinc chloride | 78 | 8 |
| p-TSA | 92 | 4 |
| Montmorillonite K10 | 85 | 6 |
Characterization Data
-
1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 5H, benzyl), 7.18 (d, J = 8.4 Hz, 2H, fluorophenyl), 4.92 (s, 2H, CH2-benzyl), 4.21 (q, J = 7.1 Hz, 2H, OCH2), 2.98 (t, J = 6.8 Hz, 2H, thiazole-CH2), 2.40 (s, 3H, CH3), 1.32 (t, J = 7.1 Hz, 3H, CH2CH3).
-
HRMS : m/z calc. for C25H24FN3O3S [M+H]+: 478.1564, found: 478.1561 .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazolo-pyrimidine derivatives, including the compound . Research indicates that derivatives with a fluorophenyl substituent exhibit enhanced antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 4 to 20 μmol/L against various bacterial strains, outperforming standard antibiotics like cefotaxime .
- Mechanism : The presence of electron-withdrawing groups (such as fluorine) in the para-position of the phenyl ring has been associated with increased potency against bacteria .
Anticancer Potential
The anticancer activity of benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been explored through various in vitro studies:
- Cell Line Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antioxidant Activity
The antioxidant properties of thiazolo-pyrimidine derivatives are noteworthy. The compound has been tested for its ability to scavenge free radicals and inhibit lipid peroxidation:
- Inhibition Rates : Certain derivatives displayed inhibition rates higher than standard antioxidants like Trolox, indicating strong potential for use in oxidative stress-related conditions .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation and cell survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with similar derivatives:
Table 1: Substituent Variations and Key Properties
Key Observations :
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance membrane permeability and target binding compared to 4-bromophenyl (steric hindrance) or 4-methoxyphenyl (polarity) analogs . Morpholinomethyl at R<sup>2</sup> (as in ) significantly boosts antimicrobial activity, suggesting that amine-containing substituents improve interaction with microbial enzymes.
Synthetic Routes :
- Most analogs are synthesized via Biginelli reactions (e.g., thiourea, aldehydes, and β-keto esters) followed by cyclization with chloroacetic acid .
- The target compound’s benzyl ester group at R<sup>6</sup> likely requires a benzylation step post-cyclization, differing from ethyl ester derivatives .
Crystallographic Insights :
- Derivatives with halogen substituents (e.g., 4-bromophenyl) exhibit intermolecular π-halogen interactions, stabilizing crystal lattices .
- Allylidene groups (e.g., 3-phenylallylidene) introduce planarity, affecting packing efficiency and solubility .
Pharmacological Potential: Chlorophenyl and fluorophenyl derivatives show superior antimicrobial activity compared to methylphenyl analogs, likely due to enhanced electrophilicity .
Research Findings and Data
Critical Analysis :
- The target compound’s 4-fluorophenyl group may lower MIC values compared to bromo/methoxy analogs due to fluorine’s electronegativity and smaller atomic radius .
- Lack of direct data on the benzyl ester group necessitates extrapolation from ethyl ester analogs, where ester chains influence metabolic stability .
Biological Activity
Benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by various studies and findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C24H25FN4O5
- Molecular Weight : 448.48 g/mol
- Structural Features :
- A thiazolo-pyrimidine core
- A fluorophenyl substituent which may enhance biological activity through electronic effects
Antibacterial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antibacterial properties. For instance:
- Study Findings : A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL . The presence of the 4-fluorophenyl group is believed to enhance this activity due to its electron-withdrawing nature, which increases the compound's reactivity.
Antifungal Activity
The antifungal potential of benzyl derivatives has been explored in various studies:
- Case Study : Compounds structurally similar to benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo have shown moderate antifungal activity against Candida albicans with EC50 values around 12 μg/mL . These findings suggest that the thiazole moiety plays a crucial role in disrupting fungal cell wall synthesis.
Anticancer Properties
The anticancer activity of benzyl derivatives has also been a focus of research:
- Mechanism of Action : Studies indicate that such compounds may induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation. For example, a derivative exhibited significant cytotoxicity against A431 cancer cells with IC50 values less than those of standard chemotherapeutic agents like doxorubicin .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/EC50 (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 4 - 16 | |
| Antibacterial | Escherichia coli | 8 - 32 | |
| Antifungal | Candida albicans | 12 | |
| Anticancer | A431 Cell Line | <10 |
Mechanistic Insights
The biological activities of benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal growth, such as DNA gyrase and RNA polymerase.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cellular membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, promoting apoptosis.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step route starting with cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates, followed by benzylidene formation via Knoevenagel condensation. Key steps include:
- Cyclization : Optimize solvent polarity (e.g., ethanol or DMF) and temperature (70–100°C) to favor thiazolopyrimidine core formation.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates with >90% purity .
- Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of 4-fluorophenylacetyl chloride) to drive reactions to completion .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR : H and C NMR confirm substituent positions (e.g., 4-fluorophenyl at C5, ethyl ester at C6) and Z/E isomerism of the benzylidene group .
- X-Ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å, Å are typical .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 481.12) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-fluorophenyl) influence reactivity and bioactivity?
- Electron-Withdrawing Groups : The 4-fluorophenyl group at C5 enhances electrophilicity of the thiazolopyrimidine core, facilitating nucleophilic attacks (e.g., by cysteine residues in enzyme targets). This correlates with inhibitory activity against phosphatases like Cdc25B (IC ~4.5 µM) .
- Benzylidene Modifications : Substituents at the 2-position (e.g., 2-fluoro vs. 4-carboxybenzylidene) alter π-stacking interactions in enzyme binding pockets. For example, 2-fluoro derivatives show improved solubility but reduced cellular uptake compared to methoxy analogs .
Q. What challenges arise in resolving crystallographic data for flexible derivatives, and how are they addressed?
- Disorder in Flexible Groups : Rotatable bonds in the ethyl ester (C6) or benzylidene moieties cause electron density smearing. Mitigate by:
- Low Data-to-Parameter Ratios : For structures with high (e.g., ), collect high-resolution data (<1.0 Å) and apply twin refinement (HKLF5) in SHELX .
Q. How can contradictory data between predicted and observed biological activity be analyzed?
- Case Study : A derivative showed potent enzyme inhibition (IC = 3.0 µM) but no ROS-dependent cytotoxicity. To resolve this:
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple electronic effects from steric contributions in SAR studies .
Q. What strategies improve chiral separation of racemic mixtures in this compound class?
- Conglomerate Crystallization : Introduce halogen-π interactions (e.g., 4-bromophenyl at C5) to favor homochiral chain formation. For example, bromine at C5 increases enantiomeric excess (ee >80%) via Br···π contacts with adjacent aromatic rings .
- Chromatographic Methods : Use chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
